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Compound of Interest

Compound Name:
4-chloro-1-methyl-1H-

pyrazolo[4,3-c]pyridine

Cat. No.: B6156173 Get Quote

An In-Depth Technical Guide to the Basic Properties of 4-chloro-1-methyl-1H-pyrazolo[4,3-
c]pyridine

Abstract
This technical guide provides a comprehensive analysis of 4-chloro-1-methyl-1H-
pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest to the fields of

medicinal chemistry and drug discovery. As a functionalized pyrazolopyridine, it serves as a

"privileged scaffold" due to its structural analogy to endogenous purines, making it a versatile

starting point for the development of targeted therapeutics. This document details its core

physicochemical properties, outlines a representative synthetic pathway, explores its chemical

reactivity and derivatization potential, and discusses its established role as a key building block

for potent biological inhibitors. The content herein is intended for researchers, chemists, and

drug development professionals seeking a foundational understanding of this important

molecule.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a fused bicyclic heterocycle that has garnered substantial

attention in pharmaceutical research. Its structural resemblance to purine bases allows it to

effectively mimic these structures and interact with a wide array of biological targets,

particularly the ATP-binding sites of kinases.[1] This inherent bio-isosterism has established the

scaffold as a "privileged" structure in medicinal chemistry, capable of serving as a foundation
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for libraries of compounds with diverse biological activities.[1] Derivatives of this core have

been successfully developed as potent inhibitors for various therapeutic targets, demonstrating

activities that span anti-inflammatory, antiviral, antimicrobial, and antitumor applications.[2][3]

The subject of this guide, 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, is a particularly

valuable intermediate. The methyl group at the N-1 position enhances metabolic stability and

modulates solubility, while the chlorine atom at the C-4 position provides a crucial reactive

handle for further molecular elaboration and optimization.

Core Physicochemical Properties
The utility of a chemical scaffold in a drug discovery program is fundamentally linked to its

physicochemical properties. These parameters influence its solubility, membrane permeability,

metabolic stability, and overall suitability for development into a therapeutic agent.

Chemical structure of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Table 1: Key Identifiers and Physicochemical Properties
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Property Value Source

IUPAC Name

4-chloro-1-
methylpyrazolo[4,3-
c]pyridine

[4]

CAS Number 1289014-47-6 [4]

Molecular Formula C₇H₆ClN₃ [4][5]

Molecular Weight 167.59 g/mol [4]

SMILES
CN1C2=C(C=N1)C(=NC=C2)C

l
[5][6]

InChIKey
HLLABXSVPSGYEO-

UHFFFAOYSA-N
[4][5]

Predicted XlogP 1.5 [4][5]

TPSA 30.7 Å² [4]

Hydrogen Bond Donors 0 -

Hydrogen Bond Acceptors 2 -

| Rotatable Bonds | 0 |[7] |

The predicted XlogP value of 1.5 suggests a favorable balance between hydrophilicity and

lipophilicity, a key aspect for oral bioavailability. The absence of hydrogen bond donors, due to

the N-1 methylation, can reduce the potential for undesirable interactions and improve cell

membrane permeability.

Synthesis and Handling
Representative Synthetic Protocol
While multiple synthetic routes to the pyrazolopyridine core exist, a common and logical

approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine

precursor, followed by chlorination. The following protocol is a representative example based

on established chemical transformations for analogous heterocyclic systems.[8][9][10]
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The causality behind this pathway lies in its efficiency. Starting with a commercially available

pyridine allows for the regioselective introduction of functional groups. The cyclization with

hydrazine is a robust method for forming the pyrazole ring, and the subsequent use of

phosphorus oxychloride (POCl₃) is a standard, high-yielding procedure for converting a

hydroxyl or keto group on an N-heterocycle into a reactive chloro group.

Step 1: Pyrazole Ring Formation Step 2: N-Methylation Step 3: Chlorination

2,4-dihydroxypyridine-3-carbonitrile 1H-Pyrazolo[4,3-c]pyridin-4(5H)-one

 Hydrazine Hydrate,
 EtOH, Reflux 1-Methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

 CH₃I, K₂CO₃,
 DMF 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

 POCl₃,
 Reflux 

Click to download full resolution via product page

A plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

Pyrazole Ring Formation: 2,4-dihydroxypyridine-3-carbonitrile is refluxed with hydrazine

hydrate in an ethanol solvent. The hydrazine undergoes a condensation reaction with the

nitrile and cyclizes with the adjacent ketone, forming the fused pyrazole ring to yield 1H-

pyrazolo[4,3-c]pyridin-4(5H)-one.

N-Methylation: The resulting pyrazolopyridinone is dissolved in dimethylformamide (DMF). A

base such as potassium carbonate (K₂CO₃) is added to deprotonate the pyrazole nitrogen,

followed by the addition of methyl iodide (CH₃I). The reaction proceeds via an Sₙ2

mechanism to selectively methylate the N-1 position, yielding 1-methyl-1H-pyrazolo[4,3-

c]pyridin-4(5H)-one.

Chlorination: The N-methylated intermediate is treated with excess phosphorus oxychloride

(POCl₃) under reflux conditions. POCl₃ serves as both the solvent and the chlorinating agent,

efficiently converting the ketone at the C-4 position into the desired chloride. After the

reaction is complete, the excess POCl₃ is carefully quenched, and the final product, 4-
chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, is isolated and purified.
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Safe Handling and Storage
This compound should be handled with appropriate safety precautions in a well-ventilated fume

hood.

Table 2: GHS Hazard Information

Code Hazard Statement Precautionary Measures

H302 Harmful if swallowed
P264, P270, P301+P312,
P330, P501

H315 Causes skin irritation

P264, P280, P302+P352,

P321, P332+P313,

P362+P364

H319 Causes serious eye irritation

P264, P280,

P305+P351+P338,

P337+P313

H335 May cause respiratory irritation

P261, P271, P304+P340,

P312, P403+P233, P405,

P501

Source:[4][6]

Storage: Store in a cool, dry, dark place under an inert atmosphere, such as argon or nitrogen,

to prevent degradation.[6] Recommended storage temperature is 2-8°C.[6]

Chemical Reactivity and Derivatization Potential
The primary utility of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in drug discovery stems

from its potential for chemical diversification. The C4-chloro group is the key reactive handle for

this process.

The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring activates

the C-4 position for Nucleophilic Aromatic Substitution (SₙAr). This allows for the

straightforward introduction of a wide variety of functional groups by reacting the scaffold with

different nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to
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creating large libraries of analogues for structure-activity relationship (SAR) studies. For

instance, reacting the chloro-scaffold with various anilines is a common strategy to explore the

binding pocket of target proteins.[11]

4-chloro-1-methyl-
1H-pyrazolo[4,3-c]pyridine

4-amino derivatives SₙAr Reaction
 (e.g., Buchwald-Hartwig

 or heat, base) 

4-alkoxy derivatives

 SₙAr Reaction
 (e.g., NaH, heat) 

4-thioether derivatives

 SₙAr Reaction
 (e.g., K₂CO₃, heat) 

R-NH₂ (Amines)

R-OH (Alcohols)

R-SH (Thiols)

Click to download full resolution via product page

Derivatization via Nucleophilic Aromatic Substitution (SₙAr).

Spectroscopic and Analytical Characterization
Expected Spectroscopic Signatures
While experimental spectra are compound-specific, the key features for confirming the

structure of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine can be predicted:

¹H NMR: The spectrum would show three distinct signals in the aromatic region (typically

7.0-9.0 ppm), corresponding to the three protons on the bicyclic ring system. A sharp singlet
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would appear in the upfield region (typically 3.5-4.5 ppm) corresponding to the three protons

of the N-1 methyl group.

¹³C NMR: The spectrum would display seven distinct carbon signals: five in the

aromatic/heteroaromatic region for the carbons of the fused rings, one for the carbon bearing

the chlorine atom, and one signal in the aliphatic region for the methyl group carbon.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and,

critically, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺

peak. This isotopic pattern is the definitive signature for a molecule containing a single

chlorine atom.

Predicted Mass Spectrometry Data
Computational tools can predict mass spectrometry characteristics, which are useful for initial

identification.

Table 3: Predicted Collision Cross Section (CCS) Values

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 168.03230 129.4

[M+Na]⁺ 190.01424 142.8

[M-H]⁻ 166.01774 130.7

[M]⁺ 167.02447 133.6

Source: Predicted data from PubChem.[5]

Biological Significance and Therapeutic Potential
The true value of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is realized in its application

as a scaffold for biologically active molecules. The pyrazolopyridine core has been central to

the development of numerous kinase inhibitors.

A notable example is in the discovery of c-Met inhibitors. The c-Met proto-oncogene is a key

target in cancer therapy, and derivatives of the related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-
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c]pyridine scaffold have been synthesized and shown to potently inhibit c-Met kinase activity

and reduce phosphorylation in cancer cell lines.[12] Similarly, the isomeric 1-methyl-1H-

pyrazolo[4,3-b]pyridine scaffold has been employed to design potent small-molecule inhibitors

of the PD-1/PD-L1 interaction, a critical pathway in tumor immunotherapy.[13] These examples

underscore the versatility and therapeutic relevance of this chemical class.

Library of Analogs
(via SₙAr)

Therapeutic Targets

4-chloro-1-methyl-
1H-pyrazolo[4,3-c]pyridine

(Core Scaffold)

Derivative A

Diversification

Derivative B

Diversification

Derivative C

Diversification

...

Diversification

c-Met Kinase

Hit Compound
(e.g., c-Met Inhibitor)

PD-1/PD-L1

Hit Compound
(e.g., PD-L1 Inhibitor)

Other Kinases

Hit Compound

Click to download full resolution via product page

Role as a core scaffold for developing targeted inhibitors.

Conclusion
4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is more than a simple chemical compound; it

is a strategic tool for medicinal chemists. Its combination of a biologically relevant core,

favorable physicochemical properties, and a highly reactive chemical handle at the C-4 position

makes it an exceptionally valuable starting material. By enabling the rapid and efficient

synthesis of diverse molecular libraries, this scaffold facilitates the exploration of structure-
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activity relationships and accelerates the discovery of novel, potent, and selective inhibitors for

a wide range of therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6156173#4-chloro-1-methyl-1h-pyrazolo-4-3-c-
pyridine-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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